Cas no 1234811-34-7 (4-{2-(benzylsulfanyl)acetamidomethyl}-N-tert-butylpiperidine-1-carboxamide)

4-{2-(Benzylsulfanyl)acetamidomethyl}-N-tert-butylpiperidine-1-carboxamide is a specialized organic compound featuring a piperidine core functionalized with a benzylsulfanyl acetamide moiety and a tert-butyl carboxamide group. This structure imparts potential utility in medicinal chemistry and drug development, particularly as a scaffold for targeting enzyme inhibition or receptor modulation. The benzylsulfanyl group enhances lipophilicity, while the tert-butyl carboxamide contributes to steric stability, making the compound suitable for probing structure-activity relationships. Its synthetic versatility allows for further derivatization, enabling applications in lead optimization and biochemical studies. The compound’s well-defined molecular architecture ensures reproducibility in research settings, supporting investigations in pharmacology and molecular design.
4-{2-(benzylsulfanyl)acetamidomethyl}-N-tert-butylpiperidine-1-carboxamide structure
1234811-34-7 structure
Product Name:4-{2-(benzylsulfanyl)acetamidomethyl}-N-tert-butylpiperidine-1-carboxamide
CAS No:1234811-34-7
MF:C20H31N3O2S
MW:377.544043779373
CID:6251442
PubChem ID:49688031
Update Time:2025-11-06

4-{2-(benzylsulfanyl)acetamidomethyl}-N-tert-butylpiperidine-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 4-{2-(benzylsulfanyl)acetamidomethyl}-N-tert-butylpiperidine-1-carboxamide
    • AKOS024491947
    • VU0631164-1
    • 4-((2-(benzylthio)acetamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide
    • F5033-2643
    • 4-[[(2-benzylsulfanylacetyl)amino]methyl]-N-tert-butylpiperidine-1-carboxamide
    • 4-{[2-(benzylsulfanyl)acetamido]methyl}-N-tert-butylpiperidine-1-carboxamide
    • 1234811-34-7
    • Inchi: 1S/C20H31N3O2S/c1-20(2,3)22-19(25)23-11-9-16(10-12-23)13-21-18(24)15-26-14-17-7-5-4-6-8-17/h4-8,16H,9-15H2,1-3H3,(H,21,24)(H,22,25)
    • InChI Key: BDGXBOGNDLTDAV-UHFFFAOYSA-N
    • SMILES: S(CC1C=CC=CC=1)CC(NCC1CCN(C(NC(C)(C)C)=O)CC1)=O

Computed Properties

  • Exact Mass: 377.21369841g/mol
  • Monoisotopic Mass: 377.21369841g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 7
  • Complexity: 451
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 86.7Ų

4-{2-(benzylsulfanyl)acetamidomethyl}-N-tert-butylpiperidine-1-carboxamide Pricemore >>

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Additional information on 4-{2-(benzylsulfanyl)acetamidomethyl}-N-tert-butylpiperidine-1-carboxamide

Recent Advances in the Study of 4-{2-(benzylsulfanyl)acetamidomethyl}-N-tert-butylpiperidine-1-carboxamide (CAS: 1234811-34-7)

The compound 4-{2-(benzylsulfanyl)acetamidomethyl}-N-tert-butylpiperidine-1-carboxamide (CAS: 1234811-34-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, including a benzylsulfanyl group and a tert-butylpiperidine carboxamide moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its pharmacological properties.

One of the key areas of interest is the compound's role as a modulator of specific biological targets. Preliminary research indicates that 4-{2-(benzylsulfanyl)acetamidomethyl}-N-tert-butylpiperidine-1-carboxamide exhibits selective binding affinity towards certain enzymes and receptors involved in inflammatory and neurodegenerative pathways. This selectivity makes it a valuable candidate for further development in drug discovery programs aimed at treating conditions such as Alzheimer's disease and chronic inflammation.

In terms of synthetic chemistry, recent advancements have been made in the efficient production of this compound. Researchers have developed novel catalytic methods to enhance the yield and purity of 4-{2-(benzylsulfanyl)acetamidomethyl}-N-tert-butylpiperidine-1-carboxamide, addressing previous challenges related to scalability and cost-effectiveness. These improvements are critical for facilitating large-scale production and subsequent preclinical testing.

Pharmacokinetic studies have also shed light on the compound's bioavailability and metabolic stability. Early-stage in vivo experiments suggest that 4-{2-(benzylsulfanyl)acetamidomethyl}-N-tert-butylpiperidine-1-carboxamide has favorable absorption and distribution profiles, with minimal off-target effects. These findings underscore its potential as a lead compound for further optimization and clinical development.

Looking ahead, ongoing research is expected to delve deeper into the therapeutic applications of this molecule. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate its transition from bench to bedside. The integration of computational modeling and high-throughput screening techniques will further refine its pharmacological properties, paving the way for innovative treatments in the chemical biology and medical fields.

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